Cas no 88313-85-3 (Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride)

Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride
- S-phenyl 6-aminohexanethioate,hydrochloride
- DTXSID80828926
- S-Phenyl 6-aminohexanethioate--hydrogen chloride (1/1)
- 6-AMINO-1-(PHENYLSULFANYL)HEXAN-1-ONE HYDROCHLORIDE
- S-phenyl 6-aminohexanethioate;hydrochloride
- 88313-85-3
- EN300-7473062
-
- インチ: InChI=1S/C12H17NOS.ClH/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H
- InChIKey: AGFIDWLECLJPOG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)SC(=O)CCCCCN.Cl
計算された属性
- せいみつぶんしりょう: 259.0797631g/mol
- どういたいしつりょう: 259.0797631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7473062-0.25g |
6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride |
88313-85-3 | 95% | 0.25g |
$438.0 | 2024-05-23 | |
Enamine | EN300-7473062-0.5g |
6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride |
88313-85-3 | 95% | 0.5g |
$691.0 | 2024-05-23 | |
Enamine | EN300-7473062-10.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride |
88313-85-3 | 95% | 10.0g |
$3807.0 | 2024-05-23 | |
Aaron | AR00496D-1g |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride |
88313-85-3 | 95% | 1g |
$1241.00 | 2025-02-14 | |
Aaron | AR00496D-2.5g |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride |
88313-85-3 | 95% | 2.5g |
$2411.00 | 2025-02-14 | |
1PlusChem | 1P0048Y1-500mg |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride |
88313-85-3 | 95% | 500mg |
$916.00 | 2024-04-20 | |
Enamine | EN300-7473062-1.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride |
88313-85-3 | 95% | 1.0g |
$884.0 | 2024-05-23 | |
Enamine | EN300-7473062-5.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride |
88313-85-3 | 95% | 5.0g |
$2566.0 | 2024-05-23 | |
1PlusChem | 1P0048Y1-250mg |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride |
88313-85-3 | 95% | 250mg |
$604.00 | 2024-04-20 | |
1PlusChem | 1P0048Y1-100mg |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride |
88313-85-3 | 95% | 100mg |
$441.00 | 2024-04-20 |
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochlorideに関する追加情報
Introduction to Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride (CAS No. 88313-85-3)
Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride (CAS No. 88313-85-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an amino group, a thioic acid moiety, and a phenyl ester group, all of which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride can be represented as follows: C12H16NOS·HCl. The presence of the amino group and the thioic acid moiety imparts the compound with both nucleophilic and electrophilic properties, making it an interesting candidate for various chemical reactions and biological interactions. The phenyl ester group further enhances its solubility and stability in different solvents, which is crucial for its use in pharmaceutical formulations.
In recent years, there has been growing interest in the study of Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride due to its potential as a lead compound for drug discovery. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Beyond its anti-cancer properties, Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride has also been investigated for its anti-inflammatory effects. In a study conducted by researchers at the University of California, it was found that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. These findings suggest that Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride could be a valuable candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. This makes it an attractive candidate for further preclinical and clinical development. Additionally, the compound's low toxicity and high selectivity towards specific biological targets further enhance its potential as a therapeutic agent.
In terms of synthetic methods, several efficient routes have been developed for the preparation of Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride. One common approach involves the reaction of hexanethioic acid with phenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting phenyl ester is then treated with ammonia to introduce the amino group, followed by hydrochlorination to form the final product. These synthetic methods are scalable and can be adapted for large-scale production in pharmaceutical manufacturing.
The potential applications of Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride extend beyond traditional pharmaceuticals. It has also been explored as a functional material in nanotechnology and materials science. For example, recent studies have shown that this compound can be used to modify surfaces or nanoparticles to enhance their biocompatibility and stability. This opens up new possibilities for its use in drug delivery systems and other biomedical applications.
In conclusion, Hexanethioic acid, 6-amino-, S-phenyl ester, hydrochloride (CAS No. 88313-85-3) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and application in medicinal chemistry and pharmaceutical sciences. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.
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